4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural modifications, is of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-7-fluoroindole with 3,3-dimethyl-2-butanone under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced indole derivatives.
Scientific Research Applications
4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, leading to therapeutic effects .
Comparison with Similar Compounds
4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
7-fluoro-3,3-dimethylindoline: Similar in structure but lacks the chloro substituent.
4-chloro-3,3-dimethylindoline: Similar in structure but lacks the fluoro substituent.
3,3-dimethyl-2,3-dihydro-1H-indole: Lacks both chloro and fluoro substituents.
The presence of both chloro and fluoro substituents in this compound may confer unique chemical and biological properties, making it distinct from its analogs .
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
4-chloro-7-fluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11ClFN/c1-10(2)5-13-9-7(12)4-3-6(11)8(9)10/h3-4,13H,5H2,1-2H3 |
InChI Key |
FIWFMFUPUPGJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(C=CC(=C21)Cl)F)C |
Origin of Product |
United States |
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